N-(2-chlorophenyl)-2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and thiophene derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl group.
Amidation reactions: to form the carbamothioyl group.
Cyclization reactions: to construct the cyclohepta[b]thiophene ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbamothioyl group.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene ring structures.
Chlorophenyl compounds: Molecules containing chlorinated phenyl groups.
Carbamothioyl derivatives: Compounds with carbamothioyl functional groups.
Uniqueness
N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H22ClN3OS2 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3OS2/c24-17-12-7-8-13-18(17)26-21(28)20-16-11-5-2-6-14-19(16)30-22(20)27-23(29)25-15-9-3-1-4-10-15/h1,3-4,7-10,12-13H,2,5-6,11,14H2,(H,26,28)(H2,25,27,29) |
InChI Key |
PAAHTVBXNMJWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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